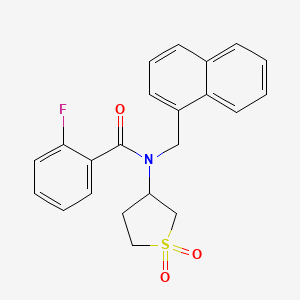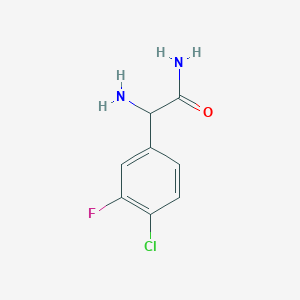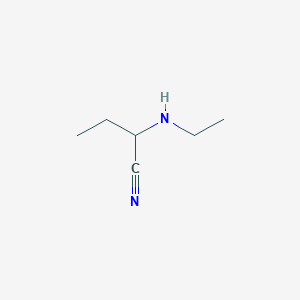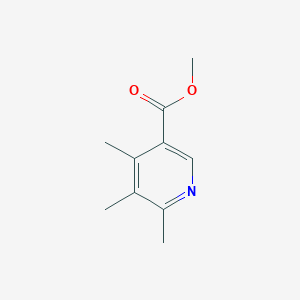
1-Phenylbutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 1-Phenylbutane-1-thiol (C10H14S) is an organic sulfur compound with a molecular weight of 166.28 g/mol.
- Its chemical structure consists of a butane backbone (four carbon atoms) with a phenyl group (benzene ring) attached to one end and a thiol (sulfhydryl) group (-SH) attached to the other end.
- The compound has a strong, pungent odor reminiscent of garlic or onions.
- It is used in various applications due to its unique properties.
Métodos De Preparación
Synthetic Routes: One common method involves the reaction of 1-bromobutane with thiourea (NHC(S)NH) in the presence of a base (such as sodium hydroxide) to yield 1-phenylbutane-1-thiol.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Análisis De Reacciones Químicas
Reactions: 1-Phenylbutane-1-thiol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis, especially in thiol chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Limited research, but it may have applications in drug development.
Industry: Used in flavor and fragrance formulations.
Mecanismo De Acción
- The exact mechanism of action is not extensively studied, but it likely involves interactions with cellular thiols and redox processes.
- Potential molecular targets include enzymes containing thiol groups.
Comparación Con Compuestos Similares
Similar Compounds: Other thiol compounds, such as aliphatic thiols and aromatic thiols, share some similarities.
Uniqueness: 1-Phenylbutane-1-thiol’s unique combination of a phenyl group and a butane backbone sets it apart.
Propiedades
Fórmula molecular |
C10H14S |
|---|---|
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
1-phenylbutane-1-thiol |
InChI |
InChI=1S/C10H14S/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 |
Clave InChI |
AZPXVXMDTDJETJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide](/img/structure/B12120322.png)
![3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12120324.png)
![1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B12120330.png)







![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)

